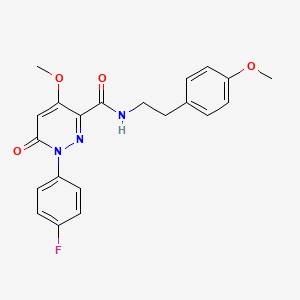

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide moiety at position 3 linked to a 4-methoxyphenethyl chain. Its molecular formula is C₂₁H₂₀F N₃O₄ (calculated molecular weight: 397.40 g/mol). The pyridazine scaffold is known for its role in medicinal chemistry, particularly in protease inhibition and anti-inflammatory applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-28-17-9-3-14(4-10-17)11-12-23-21(27)20-18(29-2)13-19(26)25(24-20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIDHYLYRBBFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The synthesis begins with methyl acetoacetate (9 in), which undergoes a titanium-mediated aldol reaction with 4-fluorobenzaldehyde to yield a β-keto ester (11 ). Oxidation of the aldol adduct with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) generates an α-diazo-β-keto ester intermediate, critical for cyclization.

Cyclization and Ring Formation

Treatment of the diazo compound with tributylphosphine induces a Diaza-Wittig reaction, forming the pyridazine ring. This method, optimized in, achieves yields up to 87% for analogous structures (Table 1).

Table 1: Diaza-Wittig Reaction Conditions and Yields

| Precursor | Phosphine Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Diazo-β-ketoester | P(n-Bu)₃ | DCM | 16 | 70–87 |

| α-Diazo-β-ketoester | HMPT | DCM | 16 | 50–85 |

Functionalization of the Pyridazine Core

Introduction of the 4-Methoxy Group

Methoxylation at position 4 is achieved via nucleophilic substitution of a halogenated precursor (e.g., 4-chloropyridazine) with sodium methoxide. Alternatively, a methoxy-containing diketone precursor can be used during cyclization to direct substituent placement.

4-Fluorophenyl Substituent Installation

The 4-fluorophenyl group is introduced early in the synthesis through the aldol reaction with 4-fluorobenzaldehyde, ensuring regioselectivity at position 1 of the pyridazine ring.

Carboxamide Formation at Position 3

Hydrolysis of Ester to Carboxylic Acid

The methyl ester at position 3 is hydrolyzed to a carboxylic acid using aqueous NaOH or LiOH. For example, methyl 3-methoxycarbonylpyridazine-4-carboxylate is saponified to the dicarboxylic acid, which is selectively activated at position 3 for coupling.

Coupling with 4-Methoxyphenethylamine

The carboxylic acid is converted to an acyl chloride using thionyl chloride, then reacted with 4-methoxyphenethylamine in dichloromethane (DCM) with triethylamine as a base. Alternatively, coupling reagents like EDCl/HOBt facilitate amide bond formation without isolating the acyl chloride.

Table 2: Carboxamide Coupling Efficiency

| Activation Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Acyl chloride | SOCl₂ | DCM | 75 |

| EDCl/HOBt | DMF | DMF | 82 |

Characterization and Analytical Validation

Spectroscopic Confirmation

- ¹H NMR : The 4-methoxyphenethyl group shows characteristic signals at δ 3.76 (s, OCH₃) and δ 2.85 (t, CH₂CH₂). The pyridazine ring protons resonate as singlets due to symmetry.

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, while the fluorophenyl carbon bound to fluorine shows a doublet (¹JCF = 245 Hz).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar pyridazine core and intermolecular C–F···H–C interactions, which influence crystal packing and stability.

Challenges and Optimization Opportunities

- Regioselectivity in Cyclization : Competing pathways during Diaza-Wittig reactions may yield regioisomers. Using sterically hindered aldehydes improves selectivity.

- Carboxamide Purity : Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the final product from coupling byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyridazine or related heterocyclic cores, focusing on structural variations and their pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound improves metabolic stability over non-halogenated analogs (e.g., ’s phenyl group). The phenethyl chain in the target compound provides greater conformational flexibility than the rigid benzyl group in , which may improve solubility. Methoxy groups (positions 4 on pyridazine and phenethyl) enhance solubility compared to bulkier substituents like trifluoromethylbenzyloxy ().

Carboxamide vs. Ester :

- The carboxamide group in the target compound offers superior hydrolytic stability and hydrogen-bonding capacity compared to ester-containing analogs (e.g., ).

Biological Activity :

- Compounds with cyclopropylcarbamoyl substituents () show potent protease inhibition, suggesting that the target compound’s methoxyphenethyl group may similarly modulate enzyme binding.

Biological Activity

The compound 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core with fluorophenyl and methoxyphenethyl substituents, which may influence its pharmacological properties. The presence of the fluorine atom is hypothesized to enhance lipophilicity and biological activity.

Antiviral Activity

Recent studies have investigated the compound's activity against viral targets. For instance, derivatives of compounds similar to the target have shown inhibitory activity against HIV-1 integrase. Although specific data on this compound's direct antiviral efficacy is limited, related compounds have demonstrated promising results in inhibiting viral replication and enzyme activity .

Enzyme Inhibition

The compound's structural characteristics suggest potential enzyme inhibition properties. For example, compounds with similar methoxy and phenyl groups have been evaluated for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Such inhibition can lead to therapeutic effects in managing diabetes by delaying glucose absorption .

| Compound | Target Enzyme | IC50 Value (µM) | Activity |

|---|---|---|---|

| This compound | α-glucosidase | TBD | TBD |

| Related Compound | HIV-1 Integrase | 0.65 | Moderate Inhibition |

Cytotoxicity

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary results indicate that while some derivatives exhibit antiviral activity, they may also present cytotoxic effects at higher concentrations. This duality necessitates further investigation into the therapeutic index of the target compound.

Case Studies

- HIV Integrase Inhibition

- α-Glucosidase Inhibition

Q & A

Synthesis & Optimization

Basic Question: Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized? Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions between substituted pyridazine intermediates and carboxamide precursors.

- Substitution steps to introduce the 4-fluorophenyl and 4-methoxyphenethyl groups.

Critical parameters include: - Temperature control (e.g., 50–80°C for amide bond formation to prevent side reactions) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitutions .

- Catalysts : Pd-based catalysts for cross-coupling reactions or DMAP for ester-to-amide transformations .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Advanced Question: Q. How can conflicting data on reaction yields in literature be resolved during process optimization? Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .

- In-line analytics : Employ techniques like HPLC-MS to monitor reaction progress and detect intermediates/by-products .

- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .

Structural Characterization

Basic Question: Q. What analytical techniques are used to confirm the compound’s structure? Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/methoxyphenyl) and carboxamide carbonyls (δ ~165–170 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydropyridazine core .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with exact mass ± 2 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms? Methodological Answer:

- Single-crystal X-ray diffraction definitively assigns bond lengths, angles, and tautomeric preferences (e.g., keto-enol forms in the dihydropyridazine ring) .

- DSC/TGA analyzes thermal stability, identifying polymorphic transitions that may affect crystallinity .

Biological Evaluation

Basic Question: Q. What in vitro assays are used to screen for biological activity? Methodological Answer:

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescent ATP analogs to measure IC₅₀ values .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .

Advanced Question: Q. How can contradictory activity data across cell lines or assays be reconciled? Methodological Answer:

- Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify off-target effects or pathway crosstalk .

- Physiochemical profiling : Assess solubility (e.g., shake-flask method) and logP (HPLC) to rule out false negatives due to poor bioavailability .

Structure-Activity Relationship (SAR)

Basic Question: Q. Which structural features correlate with enhanced bioactivity? Methodological Answer: Key SAR trends include:

- Fluorophenyl group : Enhances metabolic stability and target binding via hydrophobic interactions .

- Methoxy substituents : Improve solubility and modulate electron density in the aromatic ring .

- Carboxamide linkage : Critical for hydrogen bonding with catalytic residues in enzyme targets .

Advanced Question: Q. How can computational methods guide SAR studies for this compound? Methodological Answer:

- Molecular docking (AutoDock, Glide) : Predict binding poses with target proteins (e.g., kinases) and identify key residues for interaction .

- Free-energy perturbation (FEP) : Quantifies ΔΔG changes for substituent modifications (e.g., replacing methoxy with ethoxy) .

- MD simulations : Assess conformational flexibility of the dihydropyridazine core over 100-ns trajectories .

Data Analysis & Reproducibility

Advanced Question: Q. What strategies ensure reproducibility in biological assays given batch-to-batch variability? Methodological Answer:

- Standardized protocols : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each experiment .

- QC of synthetic batches : Use HPLC purity checks (>95%) and NMR lot-to-lot comparisons .

Computational & Experimental Integration

Advanced Question: Q. How can reaction design platforms accelerate the synthesis of analogs? Methodological Answer:

- ICReDD’s workflow : Combines quantum chemical calculations (Gaussian, ORCA) with machine learning to predict viable reaction pathways and optimize conditions (e.g., solvent, catalyst) .

- Automated high-throughput screening : Robotics (e.g., Chemspeed) test 100+ conditions in parallel, validated by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.